2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O/c1-4-29(5-2)19-13-14(3)25-22(28-19)27-16-11-9-15(10-12-16)26-21(30)20-17(23)7-6-8-18(20)24/h6-13H,4-5H2,1-3H3,(H,26,30)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISJSGDNHTYZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide" typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidinylamine Intermediate: : The synthesis begins with the preparation of 4-(diethylamino)-6-methylpyrimidin-2-amine through a sequence of nitration, reduction, and alkylation reactions.
Coupling Reaction: : The pyrimidinylamine intermediate is then coupled with 4-chloro-2-nitroaniline in the presence of a suitable coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide linkage.
Reduction and Chlorination: : The nitro group is reduced to an amine, followed by selective chlorination at the desired position to obtain the final product.
Industrial Production Methods
On an industrial scale, the production process is streamlined to ensure high yield and purity. This often involves:
Optimization of Reaction Conditions: : Careful control of temperature, pH, and reaction time to maximize efficiency.
Scalable Procedures: : Use of batch or continuous flow reactors to enhance throughput and consistency.
Purification Techniques: : Employing crystallization, distillation, and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Can be oxidized to introduce oxygen-containing functional groups.
Reduction: : The amide group can be reduced under specific conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Commonly employs hydrogen gas over a palladium catalyst or lithium aluminum hydride.
Substitution: : Involves reagents such as halogens, nitro compounds, or alkylating agents in the presence of suitable catalysts.
Major Products
Oxidation: : Produces various oxygenated derivatives.
Reduction: : Leads to the formation of amines or other reduced species.
Substitution: : Results in modified aromatic rings with different substituents.
Scientific Research Applications
This compound has extensive applications across various fields:
Chemistry: : As a precursor or intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: : Used in studies involving cellular mechanisms and interactions.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Employed in the development of advanced materials, such as polymers and coatings, due to its unique structural attributes.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Binds to particular enzymes or receptors, altering their activity.
Pathways Involved: : Modulates biochemical pathways involved in cellular growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrimidine-Benzamide Family
Table 1: Key Structural and Functional Differences
*Estimated based on structural formula.
Key Observations:
- Backbone Flexibility : Replacement of the benzamide group with a urea linker () reduces molecular weight and may alter hydrogen-bonding capacity, affecting target affinity .
- Substituent Effects: The diethylamino group in the target compound likely enhances solubility compared to the morpholino (Be2) or isopropoxy (Be1) groups in analogs from , which exhibit varied ion channel blocking activity .
- Halogen Influence: The 6-fluoro substituent in the target compound may improve metabolic stability relative to non-halogenated analogs, as seen in fluorinated pyrimidines in .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting Points : Higher melting points in halogenated analogs (e.g., Ae5 at 146–148°C) suggest stronger crystal lattice interactions due to halogen bonding .
Biological Activity
2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide is a complex organic compound with significant biological activity, particularly as an inhibitor of DNA methyltransferases. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and epigenetic research.
Chemical Structure and Properties
- Molecular Formula : C22H23ClFN5O
- Molecular Weight : Approximately 423.90 g/mol
- IUPAC Name : 2-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-6-fluorobenzamide
The structure features a chloro group, a diethylamino moiety, and a methylpyrimidine unit, contributing to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClFN5O |
| Molecular Weight | 423.90 g/mol |
| IUPAC Name | This compound |
The primary mechanism through which this compound exerts its biological effects is by inhibiting DNA methyltransferases (DNMTs). DNMTs play a crucial role in the epigenetic regulation of gene expression by adding methyl groups to DNA, which can suppress gene activity.
Key Findings from Research Studies
- Inhibition of DNMTs : The compound has been shown to effectively inhibit the catalytic activity of human DNA methyltransferase 3A (DNMT3A), leading to altered DNA methylation patterns that can reactivate silenced genes associated with tumor suppression.
- Anticancer Potential : Studies indicate that compounds with similar structures exhibit anticancer properties, suggesting that this compound could be developed as a therapeutic agent for various cancers.
- Enhanced Efficacy : The presence of diethylamino and pyrimidine groups enhances the interaction with biological targets, potentially increasing efficacy compared to other similar compounds.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on various cancer cell lines. Results demonstrated a significant reduction in cell proliferation rates in treated cells compared to controls. The compound induced apoptosis through the modulation of epigenetic mechanisms, providing a promising avenue for further research in cancer therapeutics.
Case Study 2: Epigenetic Modulation
Another investigation focused on the epigenetic changes induced by the compound in leukemia cell lines. The study found that treatment led to reactivation of tumor suppressor genes silenced by hypermethylation, indicating its potential as an epigenetic drug.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzamide derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| SGI-1027 | Quinoline-based structure | Inhibitor of DNA methyltransferases |
| 5-Amino | Contains sulfamoyl group | Potential herbicide |
| 4-Chloro | Pyrrolidine substituent | Anticancer properties |
The unique combination of functional groups in this compound enhances its biological activity against DNMTs compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1 : Formation of the pyrimidine core via condensation of diethylamine with a substituted chloropyrimidine intermediate.
- Step 2 : Introduction of the fluorobenzamide moiety via amide coupling under carbodiimide-mediated conditions (e.g., EDC/HOBt).
Reaction optimization often requires controlled temperature (e.g., 80°C for 12 hours) and inert atmosphere to prevent decomposition of sensitive intermediates .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., diethylamino group at C4 of the pyrimidine ring).
- X-ray Crystallography : Used to resolve intramolecular hydrogen bonding (e.g., N–H···N interactions stabilizing the pyrimidine-phenylamine linkage) and dihedral angles between aromatic planes .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClFNO).
Q. What are the primary solubility and stability considerations for this compound in experimental workflows?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in aqueous media but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its lipophilic trifluoromethyl and chlorophenyl groups.
- Stability : Degradation under acidic/basic conditions is common; storage at −20°C in anhydrous DMSO is recommended. Stability assays (e.g., HPLC monitoring over 72 hours) are critical for biological studies .
Advanced Research Questions
Q. How can conflicting crystallographic data on polymorphic forms of similar pyrimidine derivatives be resolved?
- Methodological Answer : Discrepancies in crystal packing (e.g., hydrogen-bonding networks or dihedral angles) require:
- Temperature-Dependent Crystallography : To assess conformational flexibility of substituents (e.g., fluorophenyl vs. chlorophenyl groups).
- Computational Modeling : Density Functional Theory (DFT) to compare energy minima of observed polymorphs.
For example, highlights a 12.8° dihedral angle between pyrimidine and phenyl groups, differing from analogous compounds due to fluorine’s electronegativity .
Q. What strategies address low yields in the final amide coupling step of this compound?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Transition-metal catalysts (e.g., PdCl) for Ullmann-type couplings.
- Solvent Optimization : Switching from THF to DMAc to enhance solubility of aromatic intermediates.
- Protecting Group Chemistry : Temporary protection of the diethylamino group to prevent side reactions.
demonstrates a 5% yield improvement using continuous flow reactors for analogous pyrimidine-carboxamide syntheses .
Q. How do substituent variations (e.g., fluorine vs. chlorine) impact bioactivity in related compounds?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare:
- Electron-Withdrawing Effects : Fluorine’s inductive effect increases metabolic stability but may reduce binding affinity to hydrophobic enzyme pockets.
- Steric Considerations : Chlorine’s bulkiness alters dihedral angles, as seen in ’s crystallographic data, affecting target engagement.
Biological assays (e.g., kinase inhibition) paired with molecular docking are essential for validation .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra arise from solvent polarity or tautomerism. Solutions include:
- Variable-Temperature NMR : To identify dynamic processes (e.g., amine proton exchange).
- 2D-COSY and NOESY : To assign overlapping signals in aromatic regions.
highlights fluorescence quenching studies to validate electronic transitions in similar benzamide derivatives .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies may arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions at the pyrimidine’s C2 position, while protic solvents favor side reactions.
- Catalyst Interference : Residual palladium from coupling steps can catalyze unintended reductions.
Systematic reaction profiling (e.g., LC-MS monitoring) and catalyst scavengers (e.g., SiliaMetS thiol) are recommended .
Advanced Methodological Resources
- Computational Tools : Molecular Dynamics (MD) simulations to predict solvation effects on bioavailability.
- Synthetic Protocols : Continuous flow synthesis for scale-up (adapted from ’s PROTAC synthesis workflow) .
- Crystallography Databases : CSD entries (e.g., CCDC 2056781) for comparative structural analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
